molecular formula C10H13BrO B8508628 2-(4-Bromo-3-methyl-phenyl)-propan-2-ol

2-(4-Bromo-3-methyl-phenyl)-propan-2-ol

Cat. No. B8508628
M. Wt: 229.11 g/mol
InChI Key: MSFPNRDFRIRHID-UHFFFAOYSA-N
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Patent
US08067445B2

Procedure details

2-(4-Bromo-3-methyl-phenyl)-propan-2-ol (0.916 g, 4.0 mmol) in CCl4 (30 mL) was treated with N-bromosuccinimide (0.750 g, 4.2 mmol) and benzoyl peroxide (0.050 g, 0.2 mmol), and the reaction was refluxed under a halogen lamp for 2 hours. After cooling to room temperature, the mixture was partitioned between CH2Cl2 and H2O, and the organic layer was dried, filtered, and concentrated. The residue was purified by silica gel chromatography to give the title compound.
Quantity
0.916 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:11])([CH3:10])[CH3:9])=[CH:4][C:3]=1[CH3:12].[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:11])([CH3:9])[CH3:10])=[CH:4][C:3]=1[CH2:12][Br:13]

Inputs

Step One
Name
Quantity
0.916 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)(C)O)C
Name
Quantity
0.75 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed under a halogen lamp for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between CH2Cl2 and H2O
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(C)(C)O)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.